Ethyl 4-azidobutyrate

Catalog No.
S685654
CAS No.
51453-79-3
M.F
C6H11N3O2
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-azidobutyrate

CAS Number

51453-79-3

Product Name

Ethyl 4-azidobutyrate

IUPAC Name

ethyl 4-azidobutanoate

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3

InChI Key

ZPQNOPCJUCMNTL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)CCCN=[N+]=[N-]

Click Chemistry Building Block:

Ethyl 4-azidobutanoate, also known as ethyl 4-azidobutyrate, serves as a simple azide building block useful for a specific type of chemical reaction called "click chemistry" [, ]. Click chemistry refers to a group of highly efficient and reliable reactions used to link molecules together. One key advantage of click chemistry is its high selectivity, meaning the reaction primarily occurs between the desired molecules, minimizing unwanted side products [].

In click chemistry, the azide group (N₃) present in ethyl 4-azidobutanoate readily reacts with an alkyne (a molecule containing a carbon-carbon triple bond) in a copper-catalyzed reaction called the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This reaction forms a stable triazole ring, a five-membered heterocyclic ring containing nitrogen atoms, linking the two molecules covalently.

The ease of use and versatility of CuAAC have made ethyl 4-azidobutanoate a valuable tool for researchers in various fields, including:

  • Drug discovery and development: Click chemistry can be used to link bioactive molecules to targeting moieties, improving drug delivery and efficacy [].
  • Polymer chemistry: Click chemistry enables the creation of well-defined polymers with specific properties by linking different building blocks [].
  • Bioconjugation: Click chemistry facilitates the attachment of biomolecules, such as antibodies or fluorophores, to various materials for biological applications [].

Potential Radiotracer:

Studies suggest that ethyl 4-azidobutanoate could potentially be used as a radiotracer for tumor imaging []. Radiotracers are molecules containing radioactive isotopes that can be used to diagnose and monitor diseases. In this context, ethyl 4-azidobutanoate could be labeled with a radioactive isotope, allowing it to specifically bind to tumor cells due to their increased metabolic activity. This potential application, however, requires further research and development.

Ethyl 4-azidobutanoate is an organic compound with the molecular formula C6_6H11_{11}N3_3O2_2. It is classified as an azide derivative, specifically an ethyl ester of 4-azidobutanoic acid. This compound is characterized by the presence of a four-carbon chain with an azide functional group (-N₃) at the terminal position. Ethyl 4-azidobutanoate serves as a versatile building block in organic synthesis, particularly in click chemistry applications, where it facilitates the formation of triazoles through cycloaddition reactions with alkynes .

Ethyl 4-azidobutanoate itself does not possess any inherent biological activity. Its primary function is as a reactive building block for click chemistry. During a click reaction, the azide group in ethyl 4-azidobutanoate reacts with a complementary alkyne moiety present in another molecule to form a stable triazole linkage. This linkage acts as a covalent bridge, allowing researchers to attach various biomolecules, drugs, or other functional groups to target molecules with high efficiency and specificity [].

Ethyl 4-azidobutanoate is classified as a potentially hazardous material due to the presence of the azide group. Azides can be explosive under certain conditions, particularly upon heating, shock, or exposure to strong acids or bases []. It is crucial to handle this compound with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it [].

The primary chemical reaction involving ethyl 4-azidobutanoate is its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction leads to the formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. The general reaction can be represented as follows:

Ethyl 4 azidobutanoate+AlkyneCu catalyst1 2 3 Triazole\text{Ethyl 4 azidobutanoate}+\text{Alkyne}\xrightarrow{\text{Cu catalyst}}\text{1 2 3 Triazole}

In addition to CuAAC, ethyl 4-azidobutanoate can undergo nucleophilic substitution reactions and can be transformed into other functional groups through various chemical methodologies .

While specific biological activities of ethyl 4-azidobutanoate are not extensively documented, azides in general exhibit interesting biological properties. They can act as bioorthogonal reagents, allowing for selective labeling and imaging of biomolecules in living systems. The azide functional group is known to react with various biomolecules, making it a valuable tool in bioconjugation strategies .

Ethyl 4-azidobutanoate can be synthesized via several methods:

  • From Ethyl 4-bromobutyrate: A common method involves the reaction of ethyl 4-bromobutyrate with sodium azide. The process typically requires heating under reflux conditions:
    • Ethyl 4-bromobutyrate (20 g) reacts with sodium azide (9.88 g) in a solvent such as dimethylformamide to yield ethyl 4-azidobutanoate .
  • Via Esterification: Another synthetic route involves the esterification of 4-azidobutanoic acid with ethanol in the presence of a suitable acid catalyst.
  • Enzymatic Methods: Recent studies have explored enzymatic approaches for synthesizing enantiomers of this compound, providing a more environmentally friendly alternative .

Ethyl 4-azidobutanoate finds applications primarily in:

  • Click Chemistry: As a building block for synthesizing complex organic molecules.
  • Bioconjugation: Used in labeling biomolecules for imaging and tracking within biological systems.
  • Drug Development: Its derivatives may serve as precursors for pharmaceuticals due to their ability to form stable triazole linkages .

Several compounds share structural similarities with ethyl 4-azidobutanoate. Here are notable examples:

Compound NameMolecular FormulaKey Features
Ethyl azidoacetateC5_5H7_7N3_3O2_2Contains an azide and an acetate group
Propyl 4-azidobutanoateC7_7H13_{13}N3_3O2_2Similar structure but with a propyl group
Butyl azidoacetateC7_7H13_{13}N3_3O2_2Contains a butyl group instead of ethyl

Uniqueness: Ethyl 4-azidobutanoate is particularly notable for its balance between reactivity and stability, making it an ideal candidate for click reactions without significant side reactions that might occur with larger or more complex azides .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

157.085126602 Da

Monoisotopic Mass

157.085126602 Da

Heavy Atom Count

11

Wikipedia

Ethyl 4-azidobutanoate

Dates

Last modified: 08-15-2023

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